molecular formula C12H7F3O B6322010 5-(3,5-Difluorophenyl)-3-fluorophenol CAS No. 187392-73-0

5-(3,5-Difluorophenyl)-3-fluorophenol

Cat. No.: B6322010
CAS No.: 187392-73-0
M. Wt: 224.18 g/mol
InChI Key: VUZYJGIPUSWSAJ-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of three fluorine atoms attached to a phenyl ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 3,5-difluorophenylboronic acid is coupled with a suitable aryl halide in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent production. The choice of solvents, temperature, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(3,5-Difluorophenyl)-3-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase. These interactions can affect the breakdown and metabolism of neurotransmitters, leading to various physiological effects. The compound may also interact with receptors and ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)-3-fluorophenol is unique due to its specific arrangement of fluorine atoms and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZYJGIPUSWSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633444
Record name 3',5,5'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187392-73-0
Record name 3',5,5'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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